Sodium ethenesulfonate has the molecular formula and a molecular weight of approximately 130.10 g/mol. It appears as a colorless to yellow liquid that is highly soluble in water. The compound contains an activated carbon-carbon double bond (C=C) which contributes to its high reactivity, making it an effective monomer for polymerization processes. The compound is classified under the Chemical Abstracts Service with the number 3039-83-6 and is recognized by the European Community (EC) number 221-242-5 .
Sodium ethenesulfonate can be synthesized through several methods:
These methods highlight the compound's accessibility for industrial applications.
Sodium ethenesulfonate finds extensive use across various industries:
Sodium ethenesulfonate shares similarities with several other compounds that contain sulfonic acid groups or vinyl functionalities. Here are some notable comparisons:
Compound Name | CAS Number | Key Features |
---|---|---|
Sodium vinylsulfonate | 3039-83-6 | Similar structure; used as a monomer; versatile |
Sodium styrenesulfonate | 2620-50-4 | Contains styrene; used in polymerization |
Sodium methacrylate | 126-98-7 | Vinyl group; used extensively in acrylic polymers |
Sodium sulfoethylmethacrylate | 16475-44-4 | Contains sulfo group; used in specialty polymers |
Sodium ethenesulfonate is unique due to its unsaturated structure that allows for high reactivity compared to other sulfonates. Its ability to polymerize into highly acidic or anionic structures makes it particularly useful for specialized applications like ion exchange membranes and photoresists, setting it apart from similar compounds.
At standard temperature and pressure conditions (20°C), sodium ethenesulfonate typically exists as a liquid in the form of an aqueous solution [1] [10]. The compound is commonly supplied as a concentrated aqueous solution, typically at concentrations around 25-30%, appearing as a light yellow transparent liquid [5] [23]. The pure compound without water exists as a solid [45].
The appearance of sodium ethenesulfonate varies from a colorless solution to a light yellow transparent liquid, with color variations ranging from colorless to light yellow to light orange depending on the concentration and purity [1] [10] [21]. The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere [10] [21].
Sodium ethenesulfonate demonstrates significant light sensitivity, requiring storage under controlled lighting conditions to prevent degradation [10] [21]. The melting point of the compound is reported as -20°C, while the boiling point occurs at 100°C under standard atmospheric pressure (101,325 Pa) [1] [10]. The density of sodium ethenesulfonate is 1.176 grams per milliliter at 25°C [1] [10].
The refractive index of sodium ethenesulfonate is measured as n₂₀/D 1.376 [1] [10]. The compound exhibits negligible vapor pressure at 25°C (0 Pa), indicating low volatility under standard conditions [10] [21].
Property | Value |
---|---|
Physical State (20°C) | Liquid (aqueous solution) |
Appearance | Colorless solution to light yellow transparent liquid |
Color | Colorless to light yellow to light orange |
Melting Point (°C) | -20 |
Boiling Point (°C) | 100 (at 101,325 Pa) |
Density (g/mL at 25°C) | 1.176 |
Refractive Index (n₂₀/D) | 1.376 |
Vapor Pressure (25°C) | 0 Pa |
Hygroscopicity | Hygroscopic |
Light Sensitivity | Light sensitive |
Sodium ethenesulfonate can be effectively characterized through various spectroscopic techniques, providing distinctive identification markers for analytical purposes [14]. Nuclear magnetic resonance (NMR) spectroscopy serves as a primary identification tool, with ¹H NMR spectroscopy revealing characteristic vinyl proton signals in the δ 5.5-6.5 ppm region, typical for vinyl sulfonic compounds [14]. The ¹³C NMR spectrum displays vinyl carbon signals in the δ 120-140 ppm region, confirming the presence of the carbon-carbon double bond [14].
Fourier-transform infrared (FTIR) spectroscopy provides several characteristic absorption bands for sodium ethenesulfonate identification [19]. The sulfone stretching vibrations appear in the 1200-1300 cm⁻¹ region, while the carbon-carbon double bond stretch is observed around 1600 cm⁻¹ [19]. Carbon-hydrogen stretching vibrations are typically found near 3000 cm⁻¹ [19].
Mass spectrometry analysis using electrospray ionization in negative mode (ESI-MS) reveals the molecular ion peak at m/z 129 corresponding to the [M-Na]⁻ ethenesulfonate anion [20]. This technique provides definitive molecular weight confirmation and structural verification through fragmentation patterns [20].
Ultraviolet-visible (UV-Vis) spectroscopy shows minimal absorption in the UV-visible region, as the compound lacks extended conjugation systems or chromophoric groups beyond the simple vinyl functionality [14]. The compound's spectroscopic profile confirms its structural integrity and purity for analytical applications [14].
Technique | Key Features/Values |
---|---|
¹H NMR | Vinyl protons at δ 5.5-6.5 ppm |
¹³C NMR | Vinyl carbons at δ 120-140 ppm region |
FTIR | S=O stretch: ~1200-1300 cm⁻¹; C=C stretch: ~1600 cm⁻¹; C-H stretch: ~3000 cm⁻¹ |
Mass Spectrometry (ESI-) | m/z 129 [M-Na]⁻ for ethenesulfonate anion |
UV-Vis | Minimal absorption in UV-visible region |
Sodium ethenesulfonate exhibits excellent water solubility due to its ionic nature and the presence of the highly polar sulfonate group [1] [10] [21]. The compound readily dissolves in water, forming clear solutions across a wide concentration range [1] [21]. This high water solubility is attributed to the strong ion-dipole interactions between the sodium cation, sulfonate anion, and water molecules [10].
In methanol, sodium ethenesulfonate demonstrates limited solubility, described as "slightly soluble" [1] [10] [21]. This reduced solubility in methanol compared to water reflects the decreased polarity of the alcoholic solvent and its reduced capacity to stabilize the ionic species through solvation [21].
The compound's behavior in organic solvents is generally characterized by poor solubility due to its ionic nature [21]. The highly polar sulfonate group and sodium counterion favor polar protic solvents over nonpolar or aprotic organic media [21]. The partition coefficient (LogP) value of -1.01 at 20°C indicates the compound's strong preference for the aqueous phase over organic phases [10] [21].
The solubility characteristics of sodium ethenesulfonate are directly related to its hygroscopic nature, as the compound readily absorbs atmospheric moisture to form hydrated species [10] [21]. This property enhances its apparent solubility in humid environments and affects its handling and storage requirements [21].
Solvent | Solubility |
---|---|
Water | Highly soluble |
Methanol | Slightly soluble |
Organic solvents | Generally poor solubility |
LogP (20°C) | -1.01 |
Sodium ethenesulfonate exhibits strong acidity characteristics with a pKa value of -2.71 at 20°C, indicating that the parent ethenesulfonic acid is a very strong acid [10] [21]. In aqueous solution, the compound creates an acidic environment due to the highly electron-withdrawing nature of the sulfonate group [10]. The low pKa value demonstrates complete ionization of the sulfonic acid group under normal aqueous conditions [27].
The compound demonstrates remarkable stability under normal ambient conditions and standard storage parameters [10] [21]. Sodium ethenesulfonate remains stable when stored at temperatures between 2-8°C under an inert atmosphere of nitrogen or argon [1] [10]. The recommended storage conditions help prevent oxidative degradation and maintain the compound's integrity over extended periods [10].
Thermal stability studies indicate that sodium ethenesulfonate begins gradual decomposition around 300°C [28] [42]. The compound remains stable up to approximately 200°C under normal atmospheric conditions [10] [28]. At elevated temperatures, thermal degradation proceeds through multiple pathways, including the evolution of sulfur dioxide, water vapor, and various organic fragments [42] [44].
The compound exhibits incompatibility with strong oxidizing agents, which can initiate premature degradation reactions [10] [21]. Light sensitivity requires protection from direct sunlight and UV radiation during storage and handling [10] [21]. Chemical stability is maintained across a wide pH range, though extreme alkaline conditions may promote gradual hydrolysis reactions [25] [28].
Property | Value |
---|---|
pKa (20°C) | -2.71 |
pH (typical solution) | Acidic (due to sulfonic acid group) |
LogP (20°C) | -1.01 |
Stability | Stable under normal conditions |
Incompatible Materials | Strong oxidizing agents |
Storage Temperature | 2-8°C |
Storage Conditions | Under inert gas (nitrogen or argon) |
Thermal Decomposition Onset | ~300°C (gradual decomposition) |
Thermal Stability Range | Stable up to ~200°C |
Sodium ethenesulfonate serves as a valuable monomer in radical polymerization processes, exhibiting specific reactivity characteristics that determine its copolymerization behavior [32] [33]. The compound's reactivity in copolymerization systems is quantified through Q-e parameters, which describe the relative reactivity (Q) and polarity (e) of the vinyl monomer [32] [33].
The Q-e scheme, developed by Alfrey and Price, provides a framework for predicting copolymerization behavior based on monomer structure and electronic properties [32] [33]. For sodium ethenesulfonate, the presence of the electron-withdrawing sulfonate group significantly influences both the Q and e parameters [33]. The sulfonate substituent increases the monomer's polarity (e value) while affecting its overall reactivity (Q value) toward radical addition reactions [32].
Reactivity ratio determinations for sodium ethenesulfonate in copolymerization with various comonomers reveal its behavior as a polar, electron-deficient monomer [34] [36]. The compound typically exhibits preferential cross-propagation rather than homopropagation, indicating a tendency to alternate with electron-rich comonomers during polymerization [34]. This behavior is consistent with the electron-withdrawing nature of the sulfonate group, which stabilizes the propagating radical through resonance effects [32].
Copolymerization studies demonstrate that sodium ethenesulfonate readily undergoes radical polymerization at moderate temperatures, typically between 50-80°C [35]. The polymerization kinetics follow conventional free radical mechanisms, with initiation occurring through standard radical initiators such as azobisisobutyronitrile or persulfates [35]. The resulting copolymers exhibit anionic character due to the incorporated sulfonate groups, making them useful as polyelectrolytes in various applications [30] [31].
Irritant